N-(2-fluorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a thiophene group, and a fluorobenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated morpholine intermediate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a reductive amination reaction, where 2-fluorobenzaldehyde reacts with the morpholine-thiophene intermediate in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene group.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be utilized in the synthesis of more complex molecules or as an intermediate in the production of other chemical entities.
Mechanism of Action
The exact mechanism of action of N-(2-fluorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- N-(2-bromobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- N-(2-methylbenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Uniqueness
N-(2-fluorobenzyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective than its analogs.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-6-2-1-4-12(14)8-19-17(22)15-10-23-11-16(21)20(15)9-13-5-3-7-24-13/h1-7,15H,8-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMVCSGTGZRJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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